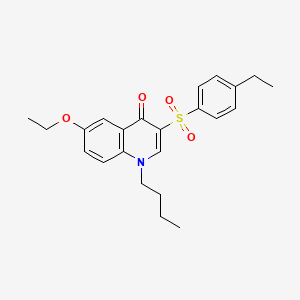

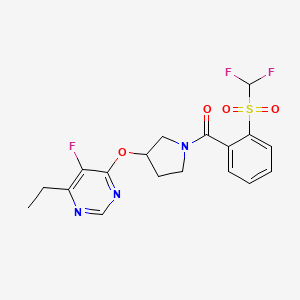

![molecular formula C20H24N4O5S B2354884 1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(furan-2-yl)-N-(3-methoxypropyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide CAS No. 1021262-98-5](/img/structure/B2354884.png)

1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(furan-2-yl)-N-(3-methoxypropyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(furan-2-yl)-N-(3-methoxypropyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide” is a part of a series of N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)acetamide ethers. These compounds are known to be G protein-gated inwardly-rectifying potassium (GIRK) channel activators . The GIRK channels are key effectors in GPCR signaling pathways that modulate excitability in cells .

Synthesis Analysis

The synthesis of this compound is part of a broader study that aimed to discover and characterize a series of N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)acetamide ethers . The study identified a new ether-based scaffold and paired this with a novel sulfone-based head group to identify a potent and selective GIRK1/2 activator .

Scientific Research Applications

Synthesis and Structural Analysis

- The compound has been explored in the context of synthesizing N-alkylated 1,2,4-triazoles, 1,3,4-oxadiazoles, and 1,3,4-thiadiazoles based on related chemical structures. These studies involve the preparation of key intermediates like thiosemicarbazide, which undergoes various cyclization reactions under specific conditions to yield derivatives (El-Essawy & Rady, 2011).

Potential Applications and Transformations

- Research has shown the synthesis of various derivatives and their transformations. For instance, the conversion of intermediates into carboxamides, carbothioamides, and heterocyclic compounds like 1H-pyrazolo[4,3-g][1,3]benzothiazoles, indicating potential applications in different chemical domains (El’chaninov et al., 2018).

Chemical Properties and Interactions

- Studies have focused on understanding the chemical properties and interactions of related compounds. This includes the analysis of tautomeric structures, molecular interactions, and the synthesis of novel heterocyclic compounds containing various moieties (Quiroga et al., 1999).

Antimicrobial and Antiprotozoal Properties

- Some research has been conducted on the antimicrobial and antiprotozoal properties of similar compounds, indicating a potential area of application in medicinal chemistry (Altalbawy, 2013).

Novel Synthesis Methods

- Innovative synthesis methods, such as microwave-assisted synthesis, have been explored for related pyrazoline derivatives, showing advancements in the efficiency of chemical synthesis processes (Ravula et al., 2016).

X-Ray Powder Diffraction Analysis

- X-ray powder diffraction data have been reported for related compounds, providing insights into their crystalline structures and aiding in the understanding of their physical properties (Wang et al., 2017).

Mechanism of Action

properties

IUPAC Name |

1-(1,1-dioxothiolan-3-yl)-6-(furan-2-yl)-N-(3-methoxypropyl)-3-methylpyrazolo[3,4-b]pyridine-4-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N4O5S/c1-13-18-15(20(25)21-7-4-8-28-2)11-16(17-5-3-9-29-17)22-19(18)24(23-13)14-6-10-30(26,27)12-14/h3,5,9,11,14H,4,6-8,10,12H2,1-2H3,(H,21,25) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSSDBCNSHFOOAL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C2=C1C(=CC(=N2)C3=CC=CO3)C(=O)NCCCOC)C4CCS(=O)(=O)C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N4O5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

432.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

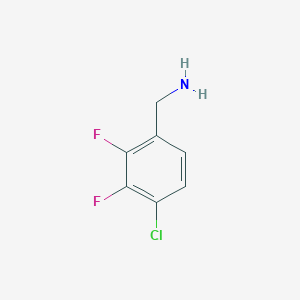

![(4Ar,8aR)-2,3,4,4a,5,7,8,8a-octahydropyrano[4,3-b][1,4]oxazine;hydrochloride](/img/no-structure.png)

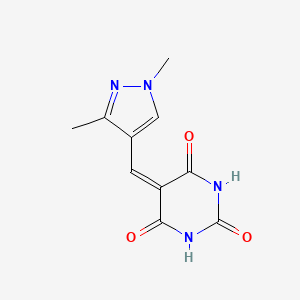

![3-Methyl-6-[methyl(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)amino]-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B2354811.png)

![3-methoxy-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide](/img/structure/B2354815.png)

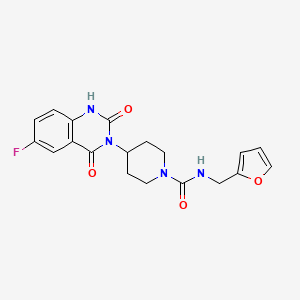

![6-(4-chlorobenzyl)-8-(4-fluorobenzoyl)-2,3-dihydro[1,4]dioxino[2,3-g]quinolin-9(6H)-one](/img/structure/B2354820.png)

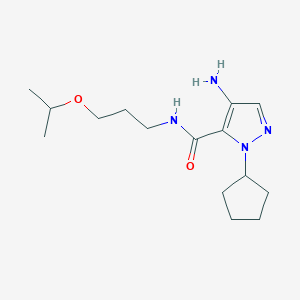

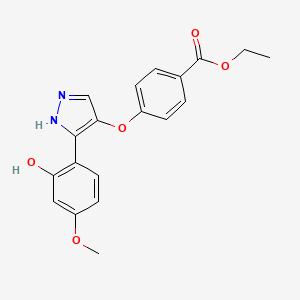

![2-ethoxy-N-[1-(2-furoyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide](/img/structure/B2354821.png)

![2-((2-(azepan-1-yl)-2-oxoethyl)thio)-3-(4-fluorophenyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2354822.png)

![Ethyl 2-[(3-methylphenyl)sulfanyl]propanoate](/img/structure/B2354824.png)